Cas no 53905-13-8 (2-Propenamide,3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-)
53905-13-8 structure
Product Name:2-Propenamide,3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-
Numero CAS:53905-13-8
MF:C20H20N2O3
MW:336.384405136108
CID:1586067
PubChem ID:20981091
Update Time:2025-10-19
2-Propenamide,3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Propenamide,3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-
- Nb-Feruloyltryptamine
- 3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-2-propenamide
- (2E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide
- CS-12367
- (E)-3-(4-hydroxy-3-methoxy-phenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide
- 3-(4-Hydroxy-3-methoxy-phenyl)-N-[2-(1H-indol-3-yl)-ethyl]-acrylamide
- AKOS032455852
- N-trans-Feruloyl tryptamine
- A916629
- WDA01422
- CS-0458381
- InChI=1/C20H20N2O3/c1-25-19-12-14(6-8-18(19)23)7-9-20(24)21-11-10-15-13-22-17-5-3-2-4-16(15)17/h2-9,12-13,22-23H,10-11H2,1H3,(H,21,24)/b9-7
- (E)-N-[2-(3-Indolyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)acrylamide
- (3Z,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-(3,4,5-trimethoxybenzylidene)dihydrofuran-2(3H)-one
- CHEMBL332182
- 96014-22-1
- (E)-N-(2-(1H-indol-3-yl)ethyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide
- 53905-13-8
- MFCD28125453
- feruloyltryptamine
- (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide
- CHEBI:174537
- 2(3H)-furanone, 4-(1,3-benzodioxol-5-ylmethyl)dihydro-3-[(3,4,5-trimethoxyphenyl)methylene]-, (3Z,4R)-
- AKOS040763565
- SCHEMBL10070987
- AC1129
- SCHEMBL4434094
- DTXSID401154862
- SY047836
- N-(2-(1H-Indol-3-yl)ethyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide
- 2-Propenamide,3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-, (2E)-
-
- Inchi: 1S/C20H20N2O3/c1-25-19-12-14(6-8-18(19)23)7-9-20(24)21-11-10-15-13-22-17-5-3-2-4-16(15)17/h2-9,12-13,22-23H,10-11H2,1H3,(H,21,24)/b9-7+
- Chiave InChI: LWRQDNUXWLIWDB-VQHVLOKHSA-N
- Sorrisi: O=C(/C=C/C1C=CC(=C(C=1)OC)O)NCCC1=CNC2C=CC=CC1=2
Proprietà calcolate
- Massa esatta: 336.1475
- Massa monoisotopica: 336.14739250g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 25
- Conta legami ruotabili: 6
- Complessità: 468
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 1
- XLogP3: 3.3
- Superficie polare topologica: 74.4Ų
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.269±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 163-165 ºC (ethanol )
- Solubilità: Quasi insolubile (0,021 g/l) (25°C),
- PSA: 74.35
2-Propenamide,3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N84020-5mg |
Nb-Feruloyltryptamine |
53905-13-8 | 5mg |
¥3438.0 | 2021-09-08 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6571-5 mg |
Nb-Feruloyltryptamine |
53905-13-8 | 5mg |
¥4310.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN6571-5mg |
Nb-Feruloyltryptamine |
53905-13-8 | 5mg |
¥ 4560 | 2024-07-19 | ||
| TargetMol Chemicals | TN6571-5 mg |
Nb-Feruloyltryptamine |
53905-13-8 | 98% | 5mg |
¥ 4,560 | 2023-07-10 | |
| TargetMol Chemicals | TN6571-1 mL * 10 mM (in DMSO) |
Nb-Feruloyltryptamine |
53905-13-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4660 | 2023-09-15 | |
| A2B Chem LLC | AG34494-25mg |
Nb-Feruloyltryptamine |
53905-13-8 | 98% | 25mg |
$523.00 | 2024-04-19 | |
| A2B Chem LLC | AG34494-100mg |
Nb-Feruloyltryptamine |
53905-13-8 | 98% | 100mg |
$1189.00 | 2024-04-19 | |
| TargetMol Chemicals | TN6571-1 ml * 10 mm |
Nb-Feruloyltryptamine |
53905-13-8 | 1 ml * 10 mm |
¥ 4660 | 2024-07-19 | ||
| A2B Chem LLC | AG34494-5mg |
Nb-Feruloyltryptamine |
53905-13-8 | ≥98% | 5mg |
$879.00 | 2023-12-30 |
2-Propenamide,3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]- Letteratura correlata
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
53905-13-8 (2-Propenamide,3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso